molecular formula C17H15FN2O3S2 B2641491 2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1797587-50-8

2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2641491
CAS No.: 1797587-50-8
M. Wt: 378.44
InChI Key: AYYAJNHCWFJBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core linked via an ether bond to a sulfonylated azetidine ring. The azetidine moiety is substituted with a 3-fluorobenzyl group, introducing both steric and electronic effects that may influence biological activity and physicochemical properties. The sulfonyl group enhances metabolic stability and binding affinity, while the fluorobenzyl substituent may improve lipophilicity and target selectivity .

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c18-13-5-3-4-12(8-13)11-25(21,22)20-9-14(10-20)23-17-19-15-6-1-2-7-16(15)24-17/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYAJNHCWFJBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone . The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the benzo[d]thiazole intermediate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Comparison with Similar Compounds

Fluorinated Benzothiazole Derivatives

  • Compound 5j (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide) :

    • Features a 4-fluorobenzyloxy group and a triazole-thioacetamide side chain.
    • Demonstrated potent anticonvulsant activity (ED₅₀ = 54.8 mg/kg in MES test) and a high protective index (PI = 9.30 in scPTZ test) .
    • The 4-fluoro substitution shows superior activity compared to 3-fluoro analogs, suggesting positional sensitivity in biological systems.
  • Compound 22 (2-((((trans)-2-Methylcyclopropyl)methyl)sulfonyl)benzo[d]thiazole) :

    • Replaces the fluorobenzyl-azetidine group with a cyclopropylmethyl-sulfonyl moiety.
    • Synthesized via Simmons–Smith cyclopropanation, yielding an 83% overall yield .
    • Highlighting the impact of sulfonyl substituents: cyclopropyl groups may enhance rigidity, while fluorobenzyl groups improve lipophilicity.

Sulfonyl-Modified Benzothiazoles

  • Compound 30 ((S)-2-((2-((tert-butyldimethylsilyl)oxy)-3-phenoxypropyl)sulfonyl)benzo[d]thiazole): Incorporates a silyl-protected hydroxypropyl-sulfonyl chain. Synthesized using tert-butyldimethylsilyl chloride in DMF, demonstrating the versatility of sulfonyl group functionalization .
  • Compound 3 (2-{[Fluoro(1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl)methyl]sulfonyl}benzo[d]thiazole) :

    • Features a naphthyl-triazole-fluoromethyl-sulfonyl substituent.
    • Achieved 91% yield via chromatography, underscoring efficient synthetic routes for complex sulfonyl derivatives .

Physicochemical Properties

  • Melting Points :
    • Compound 22: 84–86°C .
    • 2-Phenylbenzo[d]thiazole derivatives: ~85% yield as white solids .
  • Solubility : Sulfonyl groups (e.g., in 30) enhance polarity, while fluorinated benzyl groups (e.g., 5j) balance lipophilicity for blood-brain barrier penetration .

Biological Activity

Introduction

The compound 2-((1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzo[d]thiazole core linked to an azetidine moiety via a sulfonyl group. The presence of the fluorobenzyl group enhances its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC15H14FN3O2S
Molecular Weight319.35 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain kinases or proteases, leading to modulation of cell proliferation and survival pathways.
  • Receptor Binding : It can bind to G-protein coupled receptors (GPCRs), which are crucial for signal transduction in various physiological processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including:

  • HeLa Cells : IC50 values indicate potent cytotoxicity.
  • A549 Cells : Demonstrated reduced viability in the presence of the compound.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Case Studies

  • Study on HeLa Cells : A study conducted on HeLa cells revealed that treatment with the compound resulted in apoptosis through both intrinsic and extrinsic pathways, confirmed by flow cytometry analysis.
  • Antimicrobial Assays : In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azetidine derivatives:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-triazoleModerateLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.